1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol
Overview
Description
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol is a compound that features a piperidine ring substituted with a pyrimidine moiety and an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide under acidic conditions.
Introduction of the Aminoethoxy Group: The aminoethoxy group can be introduced via nucleophilic substitution reactions using 2-chloroethanol and ammonia.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to modulation of biological activities such as enzyme inhibition or receptor activation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.
Pyrimidine Derivatives: Compounds like cytosine and thymine are pyrimidine derivatives with significant roles in biological systems.
Uniqueness
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol is unique due to its combination of a piperidine ring with a pyrimidine moiety and an aminoethoxy group. This structural combination provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-5-17-11-6-10(13-8-14-11)15-4-1-2-9(16)7-15/h6,8-9,16H,1-5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHKGKMXPUQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)OCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.